molecular formula C18H21N3O2 B2606881 5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1797172-07-6

5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide

Katalognummer: B2606881
CAS-Nummer: 1797172-07-6
Molekulargewicht: 311.385
InChI-Schlüssel: QWERXKGWNONQAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5-cyclopropyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C18H21N3O2. It is a member of the isoxazole family, a group of five-membered heterocyclic compounds commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of “5-cyclopropyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide” is characterized by a five-membered heterocyclic moiety, which is a common feature in many commercially available drugs .

Wissenschaftliche Forschungsanwendungen

Discovery and Development of PARP Inhibitors

A significant application in scientific research involving compounds structurally related to 5-cyclopropyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors, like ABT-888, exhibit excellent potency against both PARP-1 and PARP-2 enzymes, crucial for DNA repair processes. Such compounds have shown efficacy in cancer treatment, especially when used in combination with other chemotherapeutic agents. The research demonstrates the potential of cyclic amine-containing benzimidazole carboxamide PARP inhibitors in human clinical trials for treating cancer, highlighting their single-digit nanomolar cellular potency and good in vivo efficacy in cancer models (Penning et al., 2009).

Inhibition of Dihydroorotate Dehydrogenase

Another research application of similar compounds is the inhibition of dihydroorotate dehydrogenase, an enzyme vital for pyrimidine de novo synthesis. This mechanism is central to the action of immunosuppressive drugs like leflunomide and its active metabolite A77-1726, which are in clinical trials for treating rheumatic diseases. The study of these isoxazol derivatives provides insight into their potential for modulating immune system functions, showcasing their significant inhibitory effects on mitochondrial dihydroorotate dehydrogenase with implications for autoimmune disease treatments (Knecht & Löffler, 1998).

Synthesis of α-Aminopyrrole Derivatives

The strategic use of isoxazole intermediates for synthesizing α-aminopyrrole derivatives represents another research application. A method involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" has been developed, facilitating the creation of methyl 5-aminopyrrole-3-carboxylates. This synthesis route highlights the versatility of isoxazole compounds in organic chemistry, enabling the generation of complex molecules with potential pharmaceutical applications (Galenko et al., 2019).

Herbicidal Activity of Isoxazolecarboxamides

Research into 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrates the herbicidal potential of isoxazole derivatives. These compounds have shown significant herbicidal activity against a range of broadleaf and narrowleaf weeds in both greenhouse and field studies. The synthesis and study of such compounds underline the agricultural applications of isoxazole derivatives, offering new avenues for developing effective herbicides (Hamper et al., 1995).

Zukünftige Richtungen

The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . There is also a need for the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Eigenschaften

IUPAC Name

5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(16-11-17(23-20-16)13-8-9-13)19-12-15-7-4-10-21(15)14-5-2-1-3-6-14/h1-3,5-6,11,13,15H,4,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWERXKGWNONQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.